molecular formula C17H16INO4 B152451 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid CAS No. 220400-04-4

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

Cat. No.: B152451
CAS No.: 220400-04-4
M. Wt: 425.22 g/mol
InChI Key: RLQFURMICGBHLW-HNNXBMFYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a benzyloxycarbonyl-protected amino group and an iodinated phenyl ring. These structural elements make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine.

    Protection of Amino Group: The amino group of (S)-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate.

    Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as iodic acid or sodium iodate.

    Final Product: The final product, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the iodinated phenyl ring, potentially converting the iodine to a hydrogen or other substituent.

    Substitution: The iodinated phenyl ring is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products typically include deiodinated phenyl derivatives.

    Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Peptide Synthesis: Incorporated into peptides for studying protein interactions and functions.

    Enzyme Inhibition: Used in the design of enzyme inhibitors due to its structural mimicry of natural substrates.

Medicine

    Drug Development: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: Utilized in the development of diagnostic agents due to its unique structural features.

Industry

    Material Science: Explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid depends on its specific application. In enzyme inhibition, for example, it may act by mimicking the natural substrate of the enzyme, thereby competitively inhibiting the enzyme’s activity. The benzyloxycarbonyl group can interact with the enzyme’s active site, while the iodinated phenyl ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-iodophenyl)propanoic acid: Lacks the benzyloxycarbonyl protection, making it less stable in certain reactions.

    (S)-2-(((Methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl, affecting its reactivity and solubility.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is unique due to its combination of a chiral center, a benzyloxycarbonyl-protected amino group, and an iodinated phenyl ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.

Properties

IUPAC Name

(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQFURMICGBHLW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439843
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220400-04-4
Record name (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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